N-(1-METHYL-1H-PYRAZOL-3-YL)-N'-(3-PYRIDYLMETHYL)THIOUREA

Description

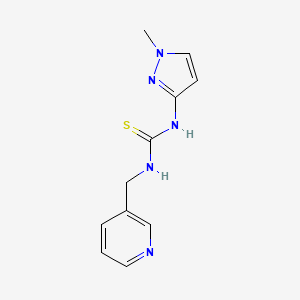

N-(1-Methyl-1H-pyrazol-3-yl)-N'-(3-pyridylmethyl)thiourea is a thiourea derivative featuring a 1-methylpyrazole and a 3-pyridylmethyl substituent.

Properties

IUPAC Name |

1-(1-methylpyrazol-3-yl)-3-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5S/c1-16-6-4-10(15-16)14-11(17)13-8-9-3-2-5-12-7-9/h2-7H,8H2,1H3,(H2,13,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFPFAPGXDFEDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NC(=S)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-N’-(3-pyridinylmethyl)thiourea typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-pyridinylmethylamine to yield the desired thiourea compound. The reaction conditions often include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Temperature: Room temperature to reflux

Catalysts: None required, but sometimes a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction

Industrial Production Methods

Industrial production of N-(1-methyl-1H-pyrazol-3-yl)-N’-(3-pyridinylmethyl)thiourea follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Cyclocondensation Reactions

The thiourea moiety undergoes cyclization with α-halo carbonyl compounds to form thiazolidinone derivatives. For example:

-

Reaction with chloroacetic acid : Forms a thiazolidin-4-one ring under ultrasonication (50°C, 45 min) .

-

Product : (Z)-N-(3-Cyclohexyl-4-oxothiazolidin-2-ylidene)-2-naphthamide analog .

Heterocycle Formation

Electrophilic Substitution

The pyridylmethyl group participates in Mannich reactions and Schiff base formation due to the aromatic nitrogen’s nucleophilicity .

Antimicrobial Activity

Pyrazolyl thioureas exhibit potent activity against Gram-positive bacteria:

| Derivative | MIC against S. aureus (μM) | Reference |

|---|---|---|

| 3bg | 0.625 | |

| 3bf | 0.625 |

Mechanism : Disruption of bacterial cell membrane integrity via hydrogen bonding and hydrophobic interactions .

Table 2. Spectral Data for Key Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| 3bf | 7.35 (pyridyl-H), 4.88 (CH2) | 178.17 (C=S), 136.35 (pyridyl-C) |

Stability and Handling

-

Storage : Stable at −20°C under inert atmosphere.

-

Decomposition : Prolonged exposure to moisture leads to hydrolysis of the thiourea group .

This compound’s versatility in heterocycle synthesis and bioactivity underscores its significance in medicinal and coordination chemistry.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-(1-Methyl-1H-pyrazol-3-yl)-N'-(3-pyridylmethyl)thiourea as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and colon cancer cells, by inducing oxidative stress and disrupting mitochondrial function .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Enzyme Inhibition

Another notable application is its role as an enzyme inhibitor. Studies have shown that this compound can inhibit specific enzymes involved in disease processes, such as proteases and kinases. This inhibition can lead to therapeutic effects in conditions like diabetes and hypertension by modulating metabolic pathways .

Agricultural Science

Pesticide Development

In agricultural applications, this compound has been explored as a potential pesticide. Its ability to disrupt pest metabolism makes it a candidate for developing novel pest control agents. Field studies have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Plant Growth Regulation

Research also suggests that this compound may act as a plant growth regulator, enhancing growth rates and yield in certain crops. Its application has been linked to improved nutrient uptake and stress resistance in plants, making it valuable for sustainable agriculture practices .

Materials Science

Polymer Synthesis

In materials science, this compound is utilized in the synthesis of novel polymers with enhanced properties. These polymers exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications, including coatings and composites .

Nanomaterials Development

The compound has also been investigated for its role in the development of nanomaterials. Its unique chemical properties allow for the functionalization of nanoparticles, which can enhance their performance in applications such as drug delivery systems and sensors .

Data Summary

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters examined the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Agricultural Application

In a field trial reported by Pest Management Science, this compound was tested against aphids on tomato plants. The treatment led to a significant decrease in aphid populations while maintaining the health of non-target species.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-N’-(3-pyridinylmethyl)thiourea involves its interaction with molecular targets such as enzymes. The thiourea moiety can form strong hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to inhibition. The pyrazole and pyridine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Cytotoxicity

Key Findings :

- Trifluoromethylphenyl-Thienyl Thioureas (4a–4c) :

- These derivatives (e.g., N-(3-trifluoromethylphenyl)-N’-(2-thienyl)thiourea) were tested for cytotoxicity using plant (Triticum test) and animal (Artemia franciscana) models .

- The meta-substituted CF3 analog (4b) exhibited the highest cytotoxicity, while the para-substituted (4c) showed the lowest, highlighting the critical role of substituent positioning.

- Implication for Target Compound : The pyridylmethyl group in the target compound may reduce cytotoxicity compared to electron-withdrawing CF3 groups, but direct testing is required to confirm this.

Table 1: Cytotoxicity and Substituent Positioning in Thiourea Derivatives

Key Findings :

- Diaryl Thioureas (e.g., N-(2-Methoxyphenyl)-N'-(2-methylphenyl)thiourea): Reactions involving diaryl thioureas can lead to regio-isomers and symmetrical by-products due to substituent scrambling during synthesis .

Structural and Electronic Features

- Pyrazole vs. Thienyl Groups :

- The target compound’s 1-methylpyrazole may enhance solubility in polar solvents compared to thienyl groups (as in 4a–4c), which are more lipophilic.

- Pyridylmethyl vs. CF3-Phenyl :

- The pyridine ring’s basicity could facilitate interactions with biological targets (e.g., enzymes) or metal ions, unlike the electron-deficient CF3-phenyl groups in 4a–4c.

Biological Activity

N-(1-Methyl-1H-pyrazol-3-yl)-N'-(3-pyridylmethyl)thiourea is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H13N5S

- Molecular Weight : 253.32 g/mol

Anticancer Properties

Research has indicated that compounds containing pyrazole and thiourea moieties exhibit significant anticancer activity. This compound has been shown to act as a potent antagonist of the androgen receptor (AR), making it a candidate for treating AR-dependent cancers, such as prostate cancer. The compound demonstrated high affinity for AR binding sites and inhibited proliferation in prostate cancer cell lines effectively .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Tumor Growth : The compound has shown to induce apoptosis in cancer cells through modulation of the apoptotic pathways.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.

- Disruption of Microtubule Dynamics : Similar compounds have been noted to disrupt microtubule formation, which is critical for cell division .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives, including this compound:

- Prostate Cancer Study : A study demonstrated that this compound significantly reduced tumor growth in xenograft models of prostate cancer, showing promise as a therapeutic agent in clinical settings .

- Combination Therapy : In vitro studies indicated that combining this compound with doxorubicin resulted in a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and hydrogen bonding between the thiourea sulfur and pyridine nitrogen. Key signals include δ ~10-11 ppm for NH protons and splitting patterns indicating restricted rotation .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used to resolve trans–cis configurations of the thiourea moiety and intra-hydrogen bonding networks (e.g., S⋯H–N interactions). Crystallization in DMSO or DMF often yields suitable single crystals .

What biological targets or enzymatic systems are associated with this compound, and what assay methodologies are used to evaluate its activity?

Q. Basic

- Primary Target : Non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT), validated via enzyme inhibition assays (e.g., fluorescence-based RT activity assays) .

- Secondary Targets : Kinase or protease inhibition studies using SPR (surface plasmon resonance) or fluorescence polarization.

- Assay Design : IC₅₀ determination via dose-response curves (0.1–100 μM range) and cytotoxicity screening in MT-2 or HEK293 cell lines .

How does structural modification of the pyrazole or pyridine moieties influence the compound’s bioactivity and binding affinity?

Q. Advanced

- Pyrazole Substitution : Methyl groups at the 1-position enhance metabolic stability but reduce solubility. Bromine or methoxy substituents on the pyridine ring improve RT binding by forming halogen bonds (e.g., Br⋯O interactions in RT’s hydrophobic pocket) .

- Thiourea Linker : Replacing sulfur with oxygen (urea analogs) decreases potency due to weaker hydrogen bonding. Computational docking (AutoDock Vina) and MD simulations reveal entropy penalties from rigid conformations .

What challenges arise in resolving crystallographic data for thiourea derivatives, and how are they mitigated?

Q. Advanced

- Disorder in Thiourea Moieties : Flexible C–N bonds lead to rotational disorder. Mitigation includes low-temperature data collection (100 K) and refining anisotropic displacement parameters .

- Hydrogen Bonding Networks : SHELXL’s restraints (e.g., DFIX, DANG) model intra- and intermolecular interactions. Twinning, common in thiourea crystals, is addressed using TWINABS for data integration .

How do substitution reactions with bio-relevant nucleophiles (e.g., thioureas) affect the stability of metal complexes involving this compound?

Q. Advanced

- Palladium(II) Complexes : Ligand substitution kinetics (e.g., with thiourea or N,N’-dimethylthiourea) follow a dissociative mechanism. Rate constants (k₁ ~10⁻³ s⁻¹) are determined via UV-Vis stopped-flow methods, with DFT calculations validating transition states .

- Stability : Electron-withdrawing groups on the pyridine ring accelerate substitution, while steric hindrance from the pyrazole stabilizes complexes .

How can contradictory bioactivity data from different synthetic batches be systematically analyzed?

Q. Advanced

- Root Cause Analysis : Compare HPLC purity profiles, crystallinity (PXRD), and stereochemistry (CD spectroscopy). Batch-to-batch variations in NH tautomerism (e.g., thione vs. thiol forms) significantly alter binding .

- Statistical Tools : Multivariate analysis (PCA or PLS) correlates synthetic parameters (e.g., reaction time, solvent polarity) with IC₅₀ values .

What molecular mechanisms underlie resistance mutations in HIV RT against thiourea-based inhibitors?

Q. Advanced

- Mutation Hotspots : Lys103Asn or Tyr181Cys mutations disrupt π-π stacking with the pyridine ring. Resistance profiling via site-directed mutagenesis and replicative fitness assays shows ~10-fold reduced potency .

- Compensation Strategies : Introduce bulky substituents (e.g., tert-butyl) to fill hydrophobic pockets altered by mutations .

How do solvent polarity and protic/aprotic environments impact the compound’s synthetic efficiency and crystal packing?

Q. Advanced

- Synthesis : Polar aprotic solvents (DMF, DMSO) improve thiourea coupling efficiency (>80% yield) but may promote side reactions (e.g., oxidation). Protic solvents (MeOH) favor NH deprotonation, reducing reactivity .

- Crystallization : DMSO induces H-bonded dimers, while chloroform yields layered structures. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S⋯H contacts contribute ~15% to packing) .

What computational approaches are used to model the compound’s interaction with biological targets, and how reliable are these predictions?

Q. Advanced

- Docking Studies : Glide or GOLD software predicts binding poses in RT’s allosteric pocket. Consensus scoring (e.g., ΔG < -8 kcal/mol) correlates with experimental IC₅₀ .

- MD Simulations : AMBER or CHARMM force fields validate stability of predicted complexes (RMSD < 2 Å over 100 ns). Limitations include neglecting solvent entropy effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.